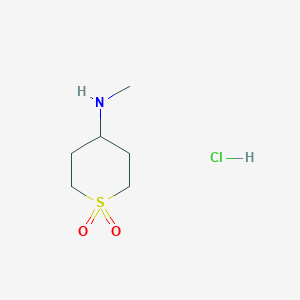![molecular formula C13H11NO5 B6285685 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid CAS No. 67733-00-0](/img/no-structure.png)
3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid” is a compound with the CAS Number: 67733-00-0 . It has a molecular weight of 261.23 . The IUPAC name of this compound is N-[(4-oxo-4H-chromen-2-yl)carbonyl]-beta-alanine .
Molecular Structure Analysis
The InChI code for “3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid” is 1S/C13H11NO5/c15-9-7-11(13(18)14-6-5-12(16)17)19-10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,14,18)(H,16,17) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound “3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid” has a molecular weight of 261.23 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
The compound can be used to synthesize new heterocyclic compounds. The target chromonylchalcone 3- (3- (4-oxo-4 H -chromen-3-yl)-acryloyl)-2 H -chromen-2-one was synthesized by reacting 3-acetylcoumarin with 3-formylchromone . The chromonylchalcone was reacted with active methylene reagents, thiourea, hydrazines, aromatic amines, and sodium azide to afford new heterocyclic compounds .
Anti-Microbial and Anti-Inflammatory Activities
The newly prepared compounds were screened for their anti-microbial and anti-inflammatory activities . This suggests that the compound could be used in the development of new drugs with these properties.
Biomedical Applications
The synthesized compound is a promising compound for different biomedical applications, particularly for the regulation of inflammatory diseases .
Synthesis of Functionalized Phosphorus Heterocycles
An efficient route to functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine and 1,2-azaphosphole bearing a chromone ring was achieved via reaction of 2-cyano-3- (4-oxo-4 H -chromen-3-yl)prop-2-enamide with some phosphorus sulfides and phosphorus tribromide .
Antibacterial and Antifungal Properties
Biological activities of synthesized compounds were studied for antibacterial and antifungal properties against different types of bacteria; Gram-positive- S. aureus, and B. subtilis and Gram-negative- S. Typhimurium and E. Coli also; Yeast -C. albicans for fungus .
Cascade Reactions with Benzylamine and p-Toluidine
Chemical transformations of the simple condensation products derived from 3-formylchromone and some active methylene compounds, was achieved by reaction with nucleophilic reagents namely benzylamine and p-toluidine to produce either 2-iminopyrane or pyrano[3,2-c]chromene derivatives .
Safety and Hazards
Wirkmechanismus
Mode of Action
Without specific target information, the mode of action of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid remains largely speculative. The compound’s chromene core is a common motif in bioactive molecules, suggesting potential interactions with biological targets that lead to changes in cellular function .
Biochemical Pathways
Chromene derivatives have been implicated in a variety of biological processes, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid involves the reaction of 4-hydroxycoumarin with ethyl chloroformate to form ethyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate, which is then reacted with ammonia to form 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide. This intermediate is then reacted with formic acid to form 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid.", "Starting Materials": [ "4-hydroxycoumarin", "ethyl chloroformate", "ammonia", "formic acid" ], "Reaction": [ "Step 1: 4-hydroxycoumarin is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate.", "Step 2: Ethyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide.", "Step 3: 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is then reacted with formic acid in the presence of a dehydrating agent such as thionyl chloride to form 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid." ] } | |
CAS-Nummer |
67733-00-0 |
Produktname |
3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid |
Molekularformel |
C13H11NO5 |
Molekulargewicht |
261.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



